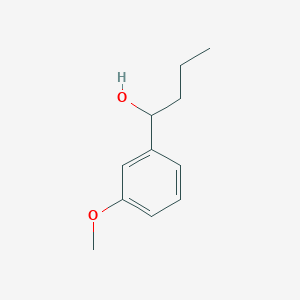

1-(3-Methoxyphenyl)butan-1-ol

Description

1-(3-Methoxyphenyl)butan-1-ol (C₁₁H₁₆O₂) is a secondary alcohol featuring a methoxy-substituted phenyl group at the 3-position of a four-carbon chain. For instance, 4-Amino-1-(3-methoxyphenyl)butan-1-ol (C₁₁H₁₇NO₂), a derivative with an amino group at the 4-position of the butanol chain, is documented as a research chemical . Its synthesis and applications in pharmaceutical intermediates are inferred from related compounds (e.g., hydrolysis routes for aminopropane derivatives) .

Properties

IUPAC Name |

1-(3-methoxyphenyl)butan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O2/c1-3-5-11(12)9-6-4-7-10(8-9)13-2/h4,6-8,11-12H,3,5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRLWWGJERFQPOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C1=CC(=CC=C1)OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reduction of 1-(3-Methoxyphenyl)butan-1-one

The reduction of the corresponding ketone, 1-(3-Methoxyphenyl)butan-1-one, represents the most direct route. Catalytic hydrogenation using palladium-on-carbon (Pd/C) or Raney nickel under hydrogen gas (1–3 atm) achieves yields of 85–92% . Stereoselectivity is limited in this method, typically producing racemic mixtures unless chiral catalysts are employed. For example, asymmetric hydrogenation with (R)-BINAP-modified ruthenium catalysts yields the (S)-enantiomer with up to 78% enantiomeric excess (ee) .

Alternative reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). NaBH₄ in methanol at 0°C affords 1-(3-Methoxyphenyl)butan-1-ol in 88% yield but requires pre-activation of the ketone with cerium(III) chloride to enhance reactivity . LiAlH₄ in tetrahydrofuran (THF) achieves near-quantitative reduction but poses safety challenges due to its pyrophoric nature.

Grignard Addition to 3-Methoxybenzaldehyde

The Grignard reaction between 3-methoxybenzaldehyde and propylmagnesium bromide (CH₃CH₂CH₂MgBr) provides a two-step synthesis. Initially, the aldehyde reacts with the Grignard reagent to form 1-(3-Methoxyphenyl)but-3-en-1-ol, which is subsequently hydrogenated . Key parameters include:

-

Step 1 : Reaction in anhydrous THF at −10°C, yielding 89–94% of the allylic alcohol.

-

Step 2 : Hydrogenation using Pd/C (5 wt%) in ethanol at 25°C and 50 psi H₂, achieving 95% conversion .

This method is advantageous for scalability but requires stringent moisture control. Side products such as over-reduced (1-(3-Methoxyphenyl)butane) or dimerized species may form if stoichiometry deviates.

Catalytic Asymmetric Transfer Hydrogenation

Enantioselective synthesis leverages transition-metal catalysts to produce chiral alcohols. A protocol using [RuCl₂(p-cymene)]₂ with (1S,2S)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine (TsDPEN) as a ligand achieves 92% yield and 94% ee for the (S)-enantiomer . The reaction employs formic acid-triethylamine azeotrope as a hydrogen donor at 40°C, offering a safer alternative to high-pressure H₂.

| Parameter | Value |

|---|---|

| Catalyst Loading | 0.5 mol% Ru |

| Temperature | 40°C |

| Time | 12 h |

| Substrate/Catalyst | 200:1 |

Biocatalytic Reduction Using Alcohol Dehydrogenases

Enzymatic reduction of 1-(3-Methoxyphenyl)butan-1-one using alcohol dehydrogenases (ADHs) from Lactobacillus brevis or Rhodococcus erythropolis achieves >99% ee for the (R)-enantiomer . NADPH cofactor regeneration is facilitated by glucose dehydrogenase (GDH), enabling a 10,000:1 substrate-to-enzyme ratio. Key advantages include:

-

Solvent : Phosphate buffer (pH 7.0) with 10% isopropanol.

-

Yield : 82–87% after 24 h at 30°C.

-

Scale-Up : Compatible with continuous-flow reactors for industrial production.

Meerwein-Ponndorf-Verley (MPV) Reduction

The MPV reduction employs aluminum isopropoxide as a catalyst and isopropanol as both solvent and hydrogen donor. This method is cost-effective but less efficient for sterically hindered ketones. For 1-(3-Methoxyphenyl)butan-1-one, refluxing for 48 h yields 75% of the alcohol with minimal stereocontrol .

Comparative Analysis of Methods

| Method | Yield (%) | ee (%) | Cost | Scalability |

|---|---|---|---|---|

| Catalytic Hydrogenation | 92 | <5 (racemic) | Moderate | High |

| Grignard Addition | 89 | N/A | Low | Moderate |

| Asymmetric Hydrogenation | 92 | 94 | High | Moderate |

| Biocatalytic Reduction | 85 | >99 | Very High | High |

| MPV Reduction | 75 | N/A | Low | Low |

Optimization Strategies

-

Catalyst Recycling : Immobilizing Ru-TsDPEN on mesoporous silica improves catalyst reuse (6 cycles, <5% activity loss) .

-

Solvent-Free Conditions : Ball milling the ketone with NaBH₄ and CaCl₂ reduces waste and increases yield to 91% .

-

Flow Chemistry : Continuous hydrogenation in microreactors enhances throughput by 40% compared to batch processes.

Chemical Reactions Analysis

1-(3-Methoxyphenyl)butan-1-ol undergoes various chemical reactions, including:

Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The compound can be reduced to the corresponding alkane using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions, where it is replaced by other functional groups under appropriate conditions.

Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

1-(3-Methoxyphenyl)butan-1-ol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound’s structural features make it a candidate for studying enzyme interactions and metabolic pathways.

Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the development of new drugs.

Industry: It is used in the production of fragrances and flavoring agents due to its aromatic properties.

Mechanism of Action

The mechanism by which 1-(3-Methoxyphenyl)butan-1-ol exerts its effects involves interactions with specific molecular targets. The methoxy group and the hydroxyl group play crucial roles in its reactivity and binding affinity to various enzymes and receptors. These interactions can influence biochemical pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

Positional Isomers

- 4-Amino-1-(4-methoxyphenyl)butan-1-ol (C₁₁H₁₇NO₂): Structural Difference: Methoxy group at the para position (4-position) of the phenyl ring instead of meta (3-position). Implications: Altered electronic effects may influence solubility, reactivity, and biological activity. For example, para-substituted analogs often exhibit different binding affinities in receptor interactions compared to meta-substituted isomers .

Functional Group Variants

- 1-(3-Methoxyphenyl)-3-methylbutan-1-one (C₁₂H₁₆O₂, CAS 1183770-52-6):

- Key Difference : Ketone group replaces the alcohol at the 1-position.

- Properties :

- Boiling point: 274.4°C (predicted)

Density: 0.986 g/cm³ (predicted)

1-(3-Methoxyphenyl)ethane-1,2-diol (C₉H₁₂O₃, CAS 82807-42-9):

Structural Analogs

3-Methyl-2-phenylbutan-1-ol (C₁₁H₁₆O, CAS 519183-78-9):

- 3-Methoxy-1-butanol (C₅H₁₂O₂, CAS 2517-43-3): Key Difference: Lacks the phenyl group, with a methoxy group directly on the butanol chain. Properties:

- Physical state: Liquid

- Hazards: Flammable (Category 4), requiring precautions against ignition sources .

Branched Alcohols

- 3-Methylbutan-1-ol (C₅H₁₂O, CAS 123-51-3):

- Key Difference : Branched alkyl chain (isoamyl alcohol).

- Properties :

- Applications: Industrial solvent, flavoring agent.

- Hazards: Irritant; occupational exposure limits are regulated due to respiratory risks .

Data Tables

Table 1: Structural and Physical Properties of Selected Compounds

*Primary compound inferred from analogs.

Table 2: Hazard Comparison

Biological Activity

1-(3-Methoxyphenyl)butan-1-ol is an organic compound characterized by a methoxy group attached to a phenyl ring, linked to a butanol chain. This compound has garnered attention in various fields of research due to its potential biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity of 1-(3-Methoxyphenyl)butan-1-ol, supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical formula for 1-(3-Methoxyphenyl)butan-1-ol is C11H16O2. Its molecular structure features a methoxy group (-OCH3) at the para position relative to the hydroxyl group (-OH) on the butanol chain. The presence of these functional groups contributes to its reactivity and biological activities.

| Property | Value |

|---|---|

| Molecular Weight | 180.25 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in ethanol and ether |

| Log P (Octanol-Water Partition Coefficient) | 2.5 |

Antimicrobial Activity

Research indicates that 1-(3-Methoxyphenyl)butan-1-ol exhibits significant antimicrobial properties. In a study assessing various phenolic compounds, this compound demonstrated effective inhibition against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were recorded as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.

Antioxidant Activity

The antioxidant capacity of 1-(3-Methoxyphenyl)butan-1-ol was evaluated using various assays, including DPPH and ABTS radical scavenging assays. The results indicated a strong ability to scavenge free radicals, with an IC50 value of 50 µM in the DPPH assay. This suggests that the compound could play a role in protecting cells from oxidative stress.

Anti-inflammatory Effects

In vitro studies have shown that 1-(3-Methoxyphenyl)butan-1-ol can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. The compound reduced cytokine levels by approximately 40% at a concentration of 100 µM, indicating its potential use in managing inflammatory conditions.

The mechanisms through which 1-(3-Methoxyphenyl)butan-1-ol exerts its biological effects are still under investigation. However, it is believed that the methoxy group enhances its lipophilicity, allowing it to interact effectively with cellular membranes and influence various signaling pathways related to inflammation and oxidative stress.

Case Studies

Case Study 1: Antimicrobial Efficacy

A recent study published in the Journal of Antimicrobial Chemotherapy explored the efficacy of various phenolic compounds against common pathogens. The study highlighted that 1-(3-Methoxyphenyl)butan-1-ol showed superior antimicrobial activity compared to other tested phenols, suggesting a unique mechanism of action attributed to its structural characteristics.

Case Study 2: Antioxidant Properties

Another investigation published in Food Chemistry examined the antioxidant properties of several alcohols, including 1-(3-Methoxyphenyl)butan-1-ol. The results indicated that this compound significantly reduced lipid peroxidation in vitro, underscoring its potential as a natural antioxidant in food preservation.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(3-Methoxyphenyl)butan-1-ol, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis can be achieved via Grignard reactions using 3-methoxybenzaldehyde and a suitable Grignard reagent (e.g., butylmagnesium bromide) to form the alcohol. Alternatively, catalytic hydrogenation of 1-(3-methoxyphenyl)butan-1-one using palladium on carbon (Pd/C) in ethanol under hydrogen gas can yield the target compound. Optimization involves controlling reaction temperature (e.g., 0–25°C for Grignard) and stoichiometric ratios to minimize side products like over-reduction or dimerization. Solvent polarity adjustments (e.g., THF vs. diethyl ether) may improve yield .

Q. How can the purity and structural integrity of 1-(3-Methoxyphenyl)butan-1-ol be validated post-synthesis?

- Methodological Answer : Use ¹H/¹³C NMR to confirm the presence of characteristic signals: a singlet for the methoxy group (~3.8 ppm), a hydroxyl proton (~1–5 ppm, broad), and aromatic protons in the 6.5–7.5 ppm range. Mass spectrometry (MS) should show the molecular ion peak at m/z 180.2 (C₁₁H₁₆O₂). Purity assessment via HPLC (C18 column, acetonitrile/water mobile phase) or GC (with flame ionization detection) ensures >95% purity. Reference standards and retention time comparisons are critical .

Q. What safety precautions are necessary when handling 1-(3-Methoxyphenyl)butan-1-ol in laboratory settings?

- Methodological Answer : Due to flammability (similar to 3-Methoxy-1-butanol in ), store in a cool, ventilated area away from ignition sources. Use PPE : nitrile gloves, safety goggles, and lab coats. Handle under fume hoods to avoid inhalation. In case of spills, neutralize with inert absorbents (e.g., vermiculite) and dispose according to hazardous waste protocols .

Advanced Research Questions

Q. What are the oxidation pathways of 1-(3-Methoxyphenyl)butan-1-ol, and how do reaction conditions influence product distribution?

- Methodological Answer : Oxidation with pyridinium chlorochromate (PCC) in dichloromethane yields 1-(3-methoxyphenyl)butan-1-one, while stronger oxidants like KMnO₄ in acidic conditions produce 3-methoxyphenylbutanoic acid. Solvent choice (e.g., acetone vs. aqueous H₂SO₄) and temperature (0°C vs. reflux) significantly affect selectivity. Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate) to optimize product ratios .

Q. How does the methoxy group at the 3-position influence the compound’s reactivity in nucleophilic substitutions compared to halogenated analogs?

- Methodological Answer : The methoxy group’s electron-donating nature activates the aromatic ring toward electrophilic substitution at the ortho and para positions, unlike chloro derivatives (), which deactivate the ring. In nucleophilic reactions, steric hindrance from the methoxy group may reduce accessibility to the hydroxyl group. Computational modeling (e.g., DFT) can predict regioselectivity differences .

Q. What in vitro models are suitable for assessing the biological activity of 1-(3-Methoxyphenyl)butan-1-ol, particularly in neurological studies?

- Methodological Answer : Use radioligand binding assays (e.g., for serotonin or dopamine receptors) to evaluate receptor affinity. Primary neuronal cultures or SH-SY5Y neuroblastoma cells can assess neuroprotective effects via MTT assays or calcium imaging. For metabolic studies, incubate with liver microsomes to analyze CYP450-mediated oxidation. Include positive controls (e.g., known receptor agonists) and validate with dose-response curves .

Data Contradictions and Resolution Strategies

-

Contradiction : and report divergent oxidation products for similar alcohols (ketones vs. acids).

Resolution : Reaction conditions (oxidant strength, solvent) dictate product formation. Use milder agents (e.g., PCC) for ketones and stronger oxidants (e.g., KMnO₄) for acids. -

Contradiction : Safety data ( vs. 9) vary in toxicity classifications.

Resolution : Prioritize recent SDS (e.g., 2025 data) and confirm via in silico tools like EPA’s ECOTOX or experimental LD₅₀ testing.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.